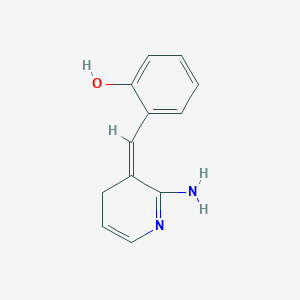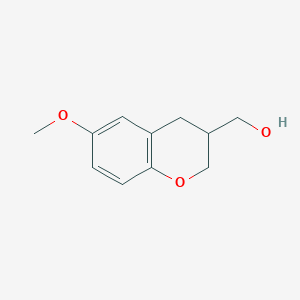
(6-Methoxychroman-3-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methoxychroman-3-YL)methanol is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a derivative of chroman, a bicyclic organic compound, and features a methoxy group at the 6th position and a hydroxymethyl group at the 3rd position on the chroman ring . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxychroman-3-YL)methanol typically involves the reaction of chroman derivatives with methoxy and hydroxymethyl substituents. One common method is the reduction of 6-methoxychroman-3-carbaldehyde using a reducing agent such as sodium borohydride (NaBH4) in methanol . The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
The key to industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Methoxychroman-3-YL)methanol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: 6-Methoxychroman-3-carboxylic acid
Reduction: Various reduced derivatives depending on the reducing agent
Substitution: Substituted chroman derivatives with different functional groups
Applications De Recherche Scientifique
(6-Methoxychroman-3-YL)methanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (6-Methoxychroman-3-YL)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s methoxy and hydroxymethyl groups may play a role in its biological activities by interacting with enzymes and receptors in the body . Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chroman-4-one: A closely related compound with a similar structure but different functional groups.
6-Hydroxychroman: Another derivative of chroman with a hydroxyl group at the 6th position instead of a methoxy group.
3-Hydroxychroman: A compound with a hydroxyl group at the 3rd position, similar to (6-Methoxychroman-3-YL)methanol.
Uniqueness
This compound is unique due to its specific combination of methoxy and hydroxymethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(6-methoxy-3,4-dihydro-2H-chromen-3-yl)methanol |
InChI |
InChI=1S/C11H14O3/c1-13-10-2-3-11-9(5-10)4-8(6-12)7-14-11/h2-3,5,8,12H,4,6-7H2,1H3 |
Clé InChI |
MITSEAOAWBIFPL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)OCC(C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B15069686.png)
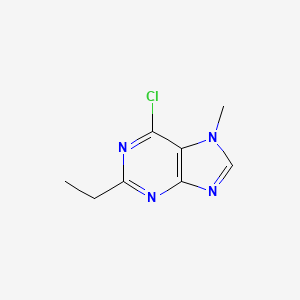
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B15069694.png)
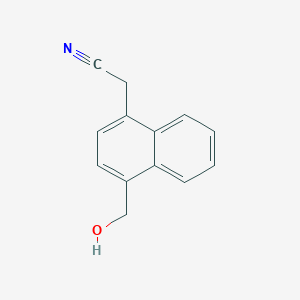
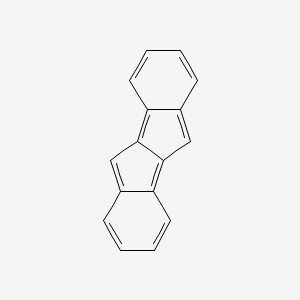
![N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B15069702.png)
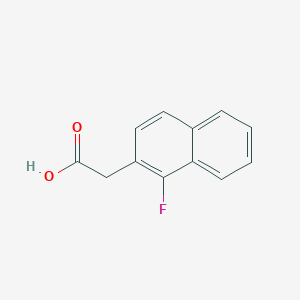
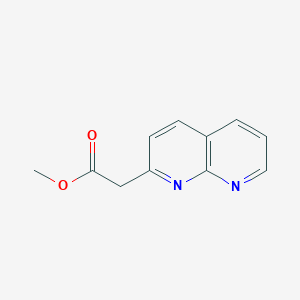
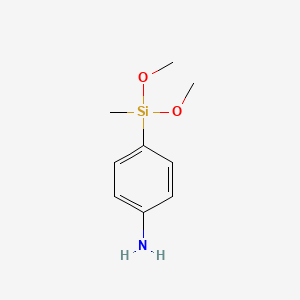
![6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15069733.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)

